L-689,560
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Overview
Description
L689560 is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor at the GluN1 glycine binding site. It is widely used as a radiolabeled ligand in binding studies and for investigating the roles of NMDA receptors in normal neurological processes as well as in diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves:
- Formation of the tetrahydroquinoline core.
- Introduction of the carboxyl and dichloro groups.
- Coupling with phenylaminocarbonylamino moiety.
Industrial Production Methods
Industrial production methods for L689560 are not widely documented, as it is primarily used for research purposes. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
L689560 undergoes various chemical reactions, including:
Substitution Reactions: Introduction of functional groups such as carboxyl and dichloro groups.
Coupling Reactions: Formation of the phenylaminocarbonylamino moiety.
Common Reagents and Conditions
Reagents: Common reagents include dichloromethane, phenyl isocyanate, and various catalysts.
Major Products
The major product formed from these reactions is L689560 itself, with high purity and specific functional groups that enable its activity as an NMDA receptor antagonist .
Scientific Research Applications
L689560 has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeled ligand in binding studies to investigate the binding properties of NMDA receptors.
Biology: Helps in studying the roles of NMDA receptors in normal neurological processes and diseases.
Industry: Utilized in the development of new therapeutic agents targeting NMDA receptors.
Mechanism of Action
L689560 exerts its effects by binding to the glycine site of the NMDA receptor, thereby inhibiting its activity. This inhibition prevents the receptor from being activated by glycine, which is essential for the receptor’s function in synaptic transmission and plasticity. The molecular targets include the GluN1 subunit of the NMDA receptor, and the pathways involved are primarily related to synaptic signaling and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Kynurenic Acid: Another NMDA receptor antagonist with neuroprotective properties.
Ro 25-6981: A selective NMDA receptor blocker containing the NR2B subunit.
Uniqueness
L689560 is unique due to its high potency and specificity for the glycine binding site of the NMDA receptor. This specificity makes it a valuable tool for studying the physiological and pathological roles of NMDA receptors in the nervous system .
Properties
CAS No. |
139051-78-8 |
---|---|
Molecular Formula |
C17H15Cl2N3O3 |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
(2S,4R)-5,7-dichloro-4-(phenylcarbamoylamino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-9-6-11(19)15-12(7-9)21-14(16(23)24)8-13(15)22-17(25)20-10-4-2-1-3-5-10/h1-7,13-14,21H,8H2,(H,23,24)(H2,20,22,25)/t13-,14+/m1/s1 |
InChI Key |
UCKHICKHGAOGAP-KGLIPLIRSA-N |
SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3 |
Isomeric SMILES |
C1[C@H](C2=C(C=C(C=C2Cl)Cl)N[C@@H]1C(=O)O)NC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline L 689560 L-689,560 L-689560 trans-2-carboxy-5,7-dichloro-4-(((phenylamino)carbonyl)amino)-1,2,3,4-tetrahydroquinoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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